3-Acetoxy-11-ursen-28,13-olide
CAS No.:
Cat. No.: VC16539880
Molecular Formula: C32H48O4
Molecular Weight: 496.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H48O4 |
|---|---|
| Molecular Weight | 496.7 g/mol |
| IUPAC Name | (4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate |
| Standard InChI | InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3 |
| Standard InChI Key | NCXOPROPMCEOMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of the compound reflects its intricate polycyclic architecture: (4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate. The prefix "hexacyclo" denotes six fused rings, while the numerical descriptors (e.g., 15.5.2.01,18) specify bridge positions and ring junctions . The stereochemical configuration at positions 1, 4, 5, 10, 13, 17, 19, and 20 remains undefined in public databases, necessitating advanced crystallographic or NMR studies for full resolution.
Molecular Formula and Mass
The compound has a molecular formula of C37H52O4 and a molecular weight of 560.80 g/mol . Its exact mass, calculated as 560.38656014 g/mol, confirms the absence of isotopic substitutions. The high carbon-to-oxygen ratio (37:4) underscores its lipophilic character, further evidenced by a topological polar surface area (TPSA) of 52.60 Ų .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C37H52O4 |
| Molecular Weight | 560.80 g/mol |
| Exact Mass | 560.38656014 g/mol |
| TPSA | 52.60 Ų |
| XLogP | 9.90 |
| Rotatable Bonds | 2 |
Synthetic Routes and Industrial Production
Industrial Scalability Challenges
Pharmacokinetic and ADMET Profiling
Metabolism and Excretion
The compound is predicted to be a CYP3A4 substrate (72.75% probability), implicating hepatic metabolism via this isoform . Its inhibition potential for CYP2C9 (83.90%) and CYP2C19 (81.10%) raises concerns about drug-drug interactions . Renal excretion is likely minimal due to high plasma protein binding inferred from its AlogP value (8.48) .
Table 2: Key ADMET Predictions
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 98.06 |
| Caco-2 Permeability | Low | 75.84 |
| BBB Penetration | Moderate | 55.00 |
| CYP3A4 Substrate | Yes | 72.75 |
| CYP2C9 Inhibition | Yes | 83.90 |
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